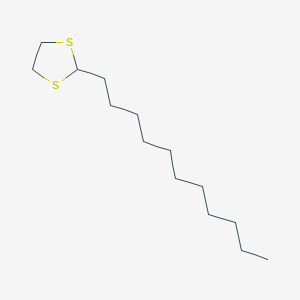
2-Undecyl-1,3-dithiolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Undecyl-1,3-dithiolane is an organosulfur compound that belongs to the class of 1,3-dithiolanes. These compounds are characterized by a five-membered ring containing two sulfur atoms at the 1 and 3 positions. The undecyl group attached to the second carbon atom of the ring makes this compound unique. 1,3-Dithiolanes are known for their stability and versatility in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Undecyl-1,3-dithiolane can be synthesized through the reaction of an aldehyde with 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically proceeds under mild conditions and yields the desired dithiolane product. The general reaction scheme is as follows:
RCHO+HSCH2CH2SH→RCH(SCH2CH2S)+H2O
where ( R ) represents the undecyl group.
Industrial Production Methods
Industrial production of 1,3-dithiolanes, including this compound, often involves the use of efficient and reusable catalysts such as copper bis(dodecyl sulfate) [Cu(DS)_2] or yttrium triflate. These catalysts facilitate the thioacetalization and transthioacetalization of carbonyl compounds in water at room temperature, offering high chemoselectivity and yields .
Análisis De Reacciones Químicas
Types of Reactions
2-Undecyl-1,3-dithiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like KMnO_4 or OsO_4 to form sulfoxides or sulfones.
Reduction: Reduction can be achieved using H_2/Ni or LiAlH_4, converting the dithiolane to the corresponding thiol.
Substitution: Nucleophilic substitution reactions can occur with reagents like RLi or RMgX, leading to the formation of new carbon-sulfur bonds.
Common Reagents and Conditions
Oxidation: KMnO_4, OsO_4, CrO_3/Py
Reduction: H_2/Ni, LiAlH_4, NaBH_4
Substitution: RLi, RMgX, RCuLi
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: New organosulfur compounds
Aplicaciones Científicas De Investigación
2-Undecyl-1,3-dithiolane has various applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds, facilitating multistep synthesis.
Medicine: Investigated for its role in drug delivery systems due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 2-undecyl-1,3-dithiolane involves its ability to undergo reversible reactions, such as ring-opening polymerization. The disulfide bonds in the dithiolane ring can be readily exchanged with thiols, allowing for dynamic covalent chemistry. This property is exploited in the design of self-healing materials and stimuli-responsive polymers .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dithiolane: Another isomer of 1,3-dithiolane, known for its ring strain and reactivity.
1,3-Dithiane: Similar to 1,3-dithiolane but with a six-membered ring, offering different stability and reactivity profiles.
Uniqueness
2-Undecyl-1,3-dithiolane is unique due to its specific structure, which imparts distinct chemical properties and reactivity
Propiedades
Número CAS |
103383-70-6 |
|---|---|
Fórmula molecular |
C14H28S2 |
Peso molecular |
260.5 g/mol |
Nombre IUPAC |
2-undecyl-1,3-dithiolane |
InChI |
InChI=1S/C14H28S2/c1-2-3-4-5-6-7-8-9-10-11-14-15-12-13-16-14/h14H,2-13H2,1H3 |
Clave InChI |
MTJIKFNTOLCKBF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC1SCCS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















